(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride
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Overview
Description
(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H9ClFN. It is a hydrochloride salt form of (2-fluoroethyl)(prop-2-yn-1-yl)amine, which is used in various chemical and pharmaceutical applications. This compound is known for its unique structural features, which include a fluoroethyl group and a prop-2-yn-1-yl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of (2-fluoroethyl)amine with propargyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other separation techniques to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl or prop-2-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity to specific targets, while the prop-2-yn-1-yl group can modulate its reactivity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroethyl)(prop-2-yn-1-yl)amine hydrochloride
- (2-Bromoethyl)(prop-2-yn-1-yl)amine hydrochloride
- (2-Iodoethyl)(prop-2-yn-1-yl)amine hydrochloride
Uniqueness
(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-fluoroethyl)prop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c1-2-4-7-5-3-6;/h1,7H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOQOIQLWYCHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCCF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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